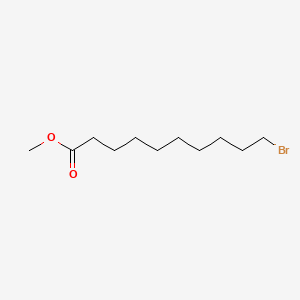

Methyl 10-bromodecanoate

Overview

Description

Methyl 10-bromodecanoate is a synthetic compound that is widely used in the laboratory setting for a variety of applications. It is a brominated alkyl ester with a molecular weight of 261.22 g/mol, and it is soluble in both organic and aqueous solvents. It is a colorless liquid with a boiling point of 135 °C and a melting point of -50 °C. It is also a highly reactive compound, and it is used in a variety of chemical reactions.

Scientific Research Applications

Synthesis of Organic Compounds

Methyl 10-bromodecanoate has been utilized in the synthesis of various organic compounds. For instance, it was used in an improved synthetic method for p-nitrophenoxydecanoic acid. In this process, this compound was reacted with sodium p-nitrophenolate, followed by hydrolysis to obtain the final product, p-nitrophenoxydecanoic acid (Y. Jian & Lin Dong, 2006).

Polymer Stabilization

This compound has been studied for its role in stabilizing poly(vinyl chloride) (PVC). A study used methyl 9,10-epoxyoctadecanoate, structurally similar to this compound, to investigate the stabilization mechanism of PVC. This research aimed to understand the transformation products of epoxides in heat-stabilized PVC, contributing significantly to the field of polymer chemistry (J. Gilbert & J. Startin, 1980).

Pest Control Alternatives

Research on methyl bromide, which shares a similar bromine component with this compound, has focused on finding alternatives for pest control in agriculture and quarantine. Methyl bromide, used in space fumigations and for controlling various pests, will be banned due to its ozone-depleting properties. Studies have explored physical methods and alternative fumigants like phosphine and sulfuryl fluoride as replacements (P. Fields & N. White, 2002).

Synthesis of Functional Monomers

This compound was also used in synthesizing a new betaine-type zwitterionic compound with a long hydrophilic carbon chain. This synthesis involved a reaction with dimethylamine and led to a compound with potential applications in polymer science (Zhuang Hong & Yu Tao, 2006).

Environmental Impact and Mitigation

Research on methyl bromide's environmental impact has led to studies on bioreactors for removing this compound after fumigation. These bioreactors use bacteria to oxidize methyl bromide, converting it to less harmful substances, highlighting a method for mitigatingenvironmental impacts of similar brominated compounds (L. Miller, S. Baesman, & R. Oremland, 2003).

Solvent Extraction of Metals

This compound's related compounds, like 2-bromodecanoic acid, have been investigated for their potential in the solvent extraction of metals. This research explores how the structure of carboxylic acids impacts their efficiency in extracting metal cations, a process crucial in hydrometallurgy and waste treatment (J. Preston, 1985).

Gene Transfer Efficiency

Studies on enhancing gene transfer efficiency have utilized derivatives of polyethylenimine modified with bromoalkylcarboxylic acids, including 10-bromodecanoic acid. These modifications aim to improve transfection efficiency in non-viral vectors, a significant aspect of gene therapy and molecular biology research (A. Dehshahri et al., 2009).

Quantum Dot Targeting

This compound was part of a methodology for targeting quantum dots to specific proteins on living cells. This technique, involving the attachment of bromodecanoic acid to proteins, is crucial in cellular imaging and molecular biology (Daniel S. Liu et al., 2012).

properties

IUPAC Name |

methyl 10-bromodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCRSWJVWSAMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339143 | |

| Record name | Methyl 10-bromodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26825-94-5 | |

| Record name | Decanoic acid, 10-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26825-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 10-bromodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 10-bromodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Methyl 10-bromodecanoate in the synthesis of p-Nitrophenoxydecanoic acid?

A: this compound serves as a crucial intermediate in the synthesis of p-Nitrophenoxydecanoic acid. [] The synthesis involves a two-step process:

Q2: How is the structure of this compound confirmed?

A: While the provided research abstract does not explicitly mention the characterization of this compound, it states that the "characteristic of intermediates were analyzed by refractive index and UV IV spectrum." [] This suggests that these techniques, alongside potentially other methods like NMR or mass spectrometry, were likely employed to confirm the structure of this compound during the synthesis process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)

![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)

![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)

![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)